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Compound of Interest

2-Ethyl-5H,6H,7H,8H-
Compound Name: _ _
[1,2,4]triazolo[1,5-a]pyrazine

cat. No.: B13181007

Executive Summary

The triazolopyrazine scaffold represents a privileged structure in medicinal chemistry,
characterized by a bicyclic system fusing a triazole ring with a pyrazine ring. This nitrogen-rich
framework offers unique physicochemical properties, including high polarity, hydrogen bond
acceptor capabilities, and metabolic stability, making it an ideal bioisostere for purine bases
and other heterocyclic cores.

This guide analyzes the biological activity of two primary isomeric scaffolds: [1,2,4]triazolo[1,5-
a]pyrazine and [1,2,4]triazolo[4,3-a]pyrazine. It details their mechanistic roles in oncology
(kinase inhibition), neurology (phosphodiesterase inhibition), and infectious diseases, providing
researchers with actionable structure-activity relationship (SAR) data and validated
experimental protocols.

Structural Basis & Pharmacophore Analysis

The triazolopyrazine core serves as a rigid template that orients substituents into specific
regions of a binding pocket. Its utility stems from two distinct isomeric forms which dictate its
target profile.

The Two Core Isomers

e [1,2,4]Triazolo[4,3-a]pyrazine:
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o Key Feature: The bridgehead nitrogen is part of the triazole ring's 1,2,4-sequence.

o Primary Utility: Kinase inhibitors (c-Met, VEGFR-2) and antimicrobial agents (DNA
gyrase).

o Chemical Behavior: The C-3 and C-8 positions are the primary vectors for derivatization to
tune potency and solubility.

e [1,2,4]Triazolo[1,5-a]pyrazine:
o Key Feature: Isomeric to the 4,3-a system; often mimics the adenine core of ATP.

o Primary Utility: Adenosine receptor antagonists (A2A) and Phosphodiesterase (PDE)
inhibitors.

o Chemical Behavior: Highly stable; C-2 and N-7 (if reduced) or C-5/C-6 allow for extensive
library generation.

Pharmacophore Logic (Graphviz Visualization)

The following diagram maps the Structure-Activity Relationship (SAR) logic for the
[1,2,4]triazolo[4,3-a]pyrazine scaffold, highlighting critical substitution points for dual c-
Met/VEGFR-2 inhibition.
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Caption: SAR map for [1,2,4]triazolo[4,3-a]pyrazine. C-3 aryl groups drive binding affinity, while
C-8 substituents modulate ADME properties.[1]

Therapeutic Applications & Mechanisms[2]
Oncology: Dual c-Met /| VEGFR-2 Inhibition

Aberrant signaling of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular
Endothelial Growth Factor Receptor 2) drives tumor angiogenesis and metastasis.

e Mechanism: Triazolopyrazines act as Type | or Type Il ATP-competitive inhibitors. The
triazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase
(e.g., Aspl222 in c-Met).

o Key Compound:Compound 171 (Ref 1).
o Activity: c-Met IC50 = 26 nM; VEGFR-2 IC50 = 2.6 pM.[2]

o Cellular Effect: Induces GO/G1 phase arrest and apoptosis in A549 lung cancer cells.

CNS Disorders: PDE10A and PDE2A Inhibition

Phosphodiesterases (PDES) regulate intracellular cAMP/cGMP levels. PDE10A is a validated
target for schizophrenia, while PDE2A is relevant for cognition enhancement.

e Mechanism: The triazolopyrazine core mimics the purine ring of CAMP/cGMP, fitting into the
hydrophobic clamp of the PDE catalytic site (Q-pocket).

o Selectivity:Triazolopyridopyrazines (tricyclic derivatives) have shown high selectivity for
PDEZ2A over PDE10A (Ref 2).

o Key Data: Compound 11 exhibits PDE2A IC50 = 1.99 nM with >1000-fold selectivity
against PDE10A.[3]

Infectious Diseases: Antimicrobial Action[5][6]

o Target: Bacterial DNA Gyrase and Topoisomerase IV.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/1420-3049/27/15/4996
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.815534/full
https://www.mdpi.com/1424-8247/15/10/1272
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13181007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Activity: Compound 2e demonstrates MIC values of 32 ug/mL against S. aureus and 16
pg/mL against E. coli (Ref 3).[4]

e Mechanism: Stabilization of the cleavage complex, preventing DNA religation and leading to
bacterial cell death.

Quantitative Data Summary

Compound Scaffold Primary Potency Biological
Reference

ID Type Target (IC50/MIC) Outcome
Triazolo[4,3- ) GO0/G1 Arrest

171 ) c-Met Kinase 26 nM [1]
alpyrazine (A549)
Triazolopyrid Cognition

11 _ PDE2A 1.99 nM [2]
opyrazine Enhancement

5 Triazolo[4,3- E. coli 16 pg/mL Bacterial Cell 3]

e

alpyrazine (Gyrase) (MIC) Death
Triazolo[4,3- ) Tumor Vol.[5]

RDg o PIM-1 Kinase  15.7 uM ) [4]
b]pyridazine* Reduction

*Note: RDg is a pyridazine analog, included for SAR comparison of the fused triazole system.

Experimental Protocols
Synthesis of Core Scaffold: 3-(Trifluoromethyl)-1,2,4-
triazolo[4,3-a]pyrazine

Rationale: This protocol generates the key intermediate for antimicrobial and kinase inhibitor
libraries.

Materials: Ethyl trifluoroacetate, Hydrazine hydrate (35%), Chloroacetyl chloride, POCI3,
Acetonitrile (ACN).[4]

Step-by-Step Procedure:

o Hydrazide Formation: Dissolve ethyl trifluoroacetate (1.0 eq) in ACN. Add hydrazine hydrate
(1.2 eq) dropwise at 20°C. Stir for 1 hour. Checkpoint: Monitor disappearance of ester by
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TLC.

e Acylation: Cool the reaction mixture to 10°C. Simultaneously add NaOH (50% w/v) and
chloroacetyl chloride (1.1 eq) dropwise via separate funnels. Stir for 3 hours.

e Cyclization: Add POCI3 (excess) to the intermediate. Heat to 80°C for 24 hours.

o Workup: Quench carefully with ice water. Extract with ethyl acetate. Wash with brine, dry
over Na2S04, and concentrate.

 Validation: Confirm structure via 1H NMR (distinctive pyrazine protons) and LC-MS.

Bioassay: c-Met Kinase Inhibition (Luminescence)

Rationale: A self-validating enzymatic assay using ATP consumption to measure kinase activity.

Reagents: Recombinant c-Met kinase (human), Poly(Glu:Tyr) substrate, ATP (500 uM), ADP-
Glo™ Reagent (Promega).

Protocol:

o Preparation: Dilute c-Met kinase to 0.8 ng/pL in Kinase Assay Buffer (25 mM MOPS, pH 7.2,
12.5 mM B-glycerophosphate, 25 mM MgCI2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

e Inhibitor Addition: Add 2.5 uL of test compound (dissolved in 10% DMSO) to a white 96-well
plate.

o Control A: 2.5 pL 10% DMSO (No Inhibitor/Max Activity).
o Control B: 2.5 uL Staurosporine (Positive Control).

e Reaction Initiation: Add 12.5 pL of Master Mix (ATP + Substrate) and 10 pL of diluted c-Met
kinase. Final volume: 25 pL.

e |ncubation: Incubate at 30°C for 45 minutes.

o Detection: Add 25 pL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
Incubate 45 min at RT.
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e Readout: Add 50 pL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Measure luminescence.

e Calculation:

Pathway Visualization

The following diagram illustrates the downstream signaling pathways affected by
triazolopyrazine-based c-Met/VEGFR-2 inhibition.
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Caption: Dual inhibition of c-Met and VEGFR-2 blocks PI3K/AKT and RAS/ERK pathways,
leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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